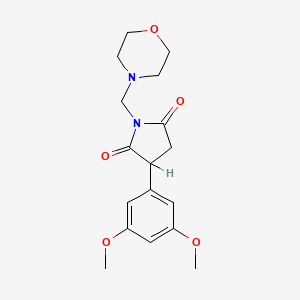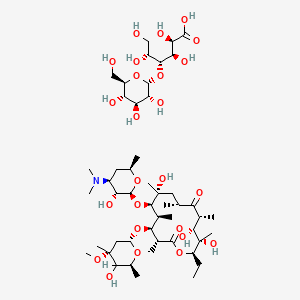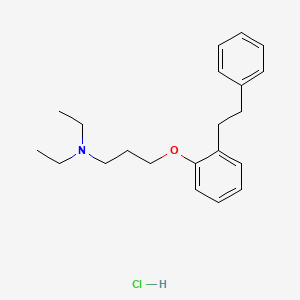
5-(4-Bromophenyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and a bromophenyl group is attached to the fifth carbon. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include ethanol or acetonitrile.
Catalysts: Palladium catalysts are frequently employed in the reaction to facilitate the coupling of the bromophenyl group with the pyridine ring.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: 5-(4-Bromophenyl)pyridine-2-carboxylic acid.
Reduction: 5-(4-Bromophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(4-Bromophenyl)pyridine-2-carbaldehyde exerts its effects depends on the specific reaction or application In general, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the bromophenyl group.
Pyridine-4-carbaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the pyridine ring.
Uniqueness
5-(4-Bromophenyl)pyridine-2-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine-2-carbaldehyde moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Número CAS |
65219-25-2 |
|---|---|
Fórmula molecular |
C12H8BrNO |
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H |
Clave InChI |
INQSJQCJHHOMEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)

![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)


![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)


